molecular formula C8H18N2 B3021749 [1-(Aminomethyl)cyclohexyl]methanamine CAS No. 4441-55-8

[1-(Aminomethyl)cyclohexyl]methanamine

Cat. No.: B3021749
CAS No.: 4441-55-8
M. Wt: 142.24 g/mol
InChI Key: XZAHJRZBUWYCBM-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)cyclohexyl]methanamine: is an organic compound with the molecular formula C₈H₁₈N₂ . It is a liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminomethyl group attached to a cyclohexyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing [1-(Aminomethyl)cyclohexyl]methanamine involves the reductive amination of cyclohexanone with formaldehyde and ammonia or an amine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

    Hydrogenation: Another method involves the hydrogenation of a nitrile precursor, such as 1-cyanomethylcyclohexane, in the presence of a hydrogenation catalyst like Raney nickel.

Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Aminomethyl)cyclohexyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, alcohols.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Halogenated cyclohexyl derivatives, alkoxylated cyclohexyl derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: [1-(Aminomethyl)cyclohexyl]methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Research: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine:

    Pharmaceuticals: It serves as a building block in the synthesis of drugs, particularly those targeting neurological and psychiatric disorders.

Industry:

    Polymer Production: The compound is used in the production of specialty polymers and resins, providing unique properties to the final materials.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of [1-(Aminomethyl)cyclohexyl]methanamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the aminomethyl group.

    Gabapentin: A pharmaceutical compound with a similar cyclohexyl structure but different functional groups.

Uniqueness:

    Structural Features: The presence of both an aminomethyl group and a cyclohexyl ring makes [1-(Aminomethyl)cyclohexyl]methanamine unique compared to other similar compounds.

    Versatility: Its ability to undergo various chemical reactions and form stable complexes with biological molecules highlights its versatility in scientific research and industrial applications.

Properties

IUPAC Name

[1-(aminomethyl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-6-8(7-10)4-2-1-3-5-8/h1-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAHJRZBUWYCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275717
Record name bis (aminomethyl) cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36510-95-9
Record name bis (aminomethyl) cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Aminomethyl)cyclohexyl]methanamine
Reactant of Route 2
[1-(Aminomethyl)cyclohexyl]methanamine
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[1-(Aminomethyl)cyclohexyl]methanamine
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[1-(Aminomethyl)cyclohexyl]methanamine
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[1-(Aminomethyl)cyclohexyl]methanamine
Reactant of Route 6
[1-(Aminomethyl)cyclohexyl]methanamine

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